2-(Carboxymethyl)thiophene-3-carboxylic acid
Overview
Description
2-(Carboxymethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups, one at the 2-position and another at the 3-position of the thiophene ring, along with a carboxymethyl group .
Scientific Research Applications
2-(Carboxymethyl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Safety and Hazards
The safety information for 2-(Carboxymethyl)thiophene-3-carboxylic acid indicates that it should be handled with care. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to interact with a variety of biological targets . For instance, some thiophene-based analogs have shown potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Thiophene derivatives have been known to influence a variety of biochemical pathways depending on their specific targets . The downstream effects would be dependent on the specific pathway and the context of the interaction.
Result of Action
Some thiophene derivatives have been found to inhibit the proliferation of tumor cells derived from t-lymphoma, prostate, kidney, and liver cancer . The specific effects of 2-(Carboxymethyl)thiophene-3-carboxylic acid would depend on its specific targets and the context of the interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethyl)thiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the carboxylation of thiophene-3-carboxylic acid using chloroacetic acid under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2,5-Dicarboxythiophene
Comparison: 2-(Carboxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both carboxylic acid and carboxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Compared to other thiophene derivatives, it offers additional functionalization sites, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(carboxymethyl)thiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFLXAZKSIUZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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